molecular formula C13H18ClNO2 B1391266 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride CAS No. 1185300-75-7

5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride

Cat. No. B1391266
M. Wt: 255.74 g/mol
InChI Key: SGVISDJNKNVPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride, also known as DPIH, is a chemical compound with potential applications in various fields of research and industry1. It has a molecular formula of C13H18ClNO2 and a molecular weight of 255.74 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride. However, similar compounds have been synthesized using substituted aldehydes with analogues of hydrazine hydrates by a grinding technique in the presence of iodine, which aids in the cyclization process2.



Molecular Structure Analysis

The molecular structure of 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride is defined by its molecular formula, C13H18ClNO21. Unfortunately, I couldn’t find more detailed information on its molecular structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride include a molecular weight of 255.74 g/mol1. More detailed physical and chemical properties were not available in the sources I found.


Scientific Research Applications

Supramolecular Structures and Synthesis

  • The reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic acid and benzoic acid, including compounds similar to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, led to the formation of complexes characterized by 1D molecular chains and intermolecular C–H···O hydrogen bonds. These complexes were also studied for their thermal stability (Liu et al., 2011).

Applications in Antibiotics and Biochemical Processes

  • Synthesis of natural compounds present in antibiotic pyridomycin, structurally related to the compound of interest, has been demonstrated. This synthesis involved regiospecific introduction of a pyridyl group, followed by a series of transformations leading to the desired compound (Kinoshita & Mariyama, 1975).

Solubility and Physical Properties

  • The solubility of a derivative of 5-(Dithiolan-3-yl)pentanoic acid was studied in mixed solvents, revealing that solubility increased with temperature and solvent volume ratio. This study contributes to understanding the solubility properties of structurally similar compounds (Zhang et al., 2010).

Inhibition of Mycolic Acid Biosynthesis

  • Methyl esters of cyclopropene and cyclopropane analogues, similar in structure to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, were synthesized as possible inhibitors of mycolic acid biosynthesis, a key component in tuberculosis bacteria (Hartmann et al., 1994).

Biocatalysis in Drug Synthesis

  • A combination of hydroformylation and biocatalysis was employed for synthesizing (S)-Allysine Ethylene Acetal, a key intermediate in ACE and NEP inhibitors. This approach might be applicable for synthesizing structurally related compounds (Cobley et al., 2011).

Nitric Oxide Synthase Inhibition

  • The study of S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS) provides insights into the biochemical applications of amino acids structurally related to the compound (Ulhaq et al., 1998).

Safety And Hazards

I couldn’t find specific safety and hazard information for 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride.


Future Directions

The future directions for 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride are not clear from the sources I found. However, given its potential applications in various fields of research and industry1, it may be the subject of future studies.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

5-(1,3-dihydroisoindol-2-yl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVISDJNKNVPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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